The antiproliferative properties of indazole derivatives have been investigated, with a focus on their effects against cancer cell lines. New substituted benzo[g]indazoles with 6-nitro and 6-amino groups have been synthesized and tested for their ability to inhibit the growth of lung carcinoma cell lines. Compounds such as 11a, 11b, 12a, and 12b have demonstrated IC50 values in the range of 5–15 µM against the NCI-H460 cell line, indicating their potential as anticancer agents3.
In addition to their antiproliferative effects, some nitro-based indazoles have shown promising antibacterial activity. Compounds 12a and 13b, in particular, have exhibited minimum inhibitory concentration (MIC) values of 250 and 62.5 µg/mL, respectively, against Neisseria gonorrhoeae. Importantly, these compounds did not display hemolytic activity in human red blood cells (RBC), suggesting a degree of selectivity and safety for potential therapeutic use3.
6-Bromo-4-nitro-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications, including antimicrobial and anticancer properties. The presence of the bromine and nitro substituents enhances its reactivity, making it a valuable compound in synthetic organic chemistry and medicinal chemistry.
The synthesis of 6-Bromo-4-nitro-1H-indazole typically involves several key steps:
The molecular structure of 6-Bromo-4-nitro-1H-indazole can be described as follows:
6-Bromo-4-nitro-1H-indazole is involved in various chemical reactions:
The mechanism of action for 6-Bromo-4-nitro-1H-indazole involves several pathways:
The physical and chemical properties of 6-Bromo-4-nitro-1H-indazole include:
6-Bromo-4-nitro-1H-indazole has several notable applications across various fields:
Table 1: Molecular Identifiers of 6-Bromo-4-nitro-1H-indazole
Identifier Type | Value | Source/Reference |
---|---|---|
CAS Registry Number | 885518-46-7 | [1] [3] |
Molecular Formula | C₇H₄BrN₃O₂ | [3] [8] |
Molecular Weight | 242.03 g/mol | [3] [10] |
SMILES | O=N+[O-] | [1] [10] |
InChIKey | AHEMYGJJCOXPSP-UHFFFAOYSA-N | [1] [8] |
MDL Number | MFCD07368216 | [3] [10] |
Table 2: Predicted Collision Cross Section (CCS) Values for 6-Bromo-4-nitro-1H-indazole Adducts
Adduct | m/z | Predicted CCS (Ų) | Application |
---|---|---|---|
[M+H]⁺ | 241.95596 | 140.0 | LC-MS identification |
[M+Na]⁺ | 263.93790 | 153.3 | Sodium adduct analysis |
[M-H]⁻ | 239.94140 | 144.6 | Negative ion mode MS |
[M+NH₄]⁺ | 258.98250 | 160.3 | Ammonium adduct profiling |
[M+K]⁺ | 279.91184 | 138.1 | Potassium adduct studies |
These values serve as benchmarks for mass spectrometry workflows, facilitating compound identification in complex matrices through high-resolution accurate mass (HRAM) platforms [8].
Table 3: Comprehensive Physicochemical Property Profile
Property | Value/Prediction | Method/Reference |
---|---|---|
Consensus LogP | 1.46 | Average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT [10] |
Aqueous Solubility (Predicted) | 0.17 mg/mL (0.0007 mol/L) | Average of ESOL, Ali, SILICOS-IT models [8] [10] |
Topological Polar Surface Area (TPSA) | 74.5 Ų | Computational modeling [8] [10] |
Rotatable Bond Count | 1 | SMILES-based calculation [8] |
Molar Refractivity | 52.62 | Computational estimation [10] |
Physical State | Solid | Commercial specifications [1] [3] |
Storage Stability | Room temperature (sealed) | Vendor recommendations [3] [10] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2